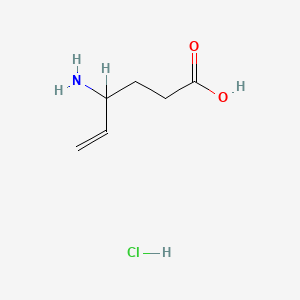

Vigabatrin Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNKOYLPAMUOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a Targeted Epilepsy Therapy: A Technical Guide to the Discovery and Early Development of Vigabatrin as a GABA-T Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin (γ-vinyl-GABA) stands as a pioneering example of rational drug design in the field of epileptology. Its development marked a shift from serendipitous discovery to a targeted approach aimed at modulating a specific neurochemical pathway implicated in seizure generation. This technical guide provides an in-depth exploration of the discovery and early development of vigabatrin, focusing on its core mechanism as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). We will delve into the quantitative data from seminal preclinical and clinical studies, detail key experimental protocols, and visualize the underlying biochemical and developmental pathways.

The Scientific Rationale: Targeting the GABAergic System

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in suppressing excessive neuronal firing that can lead to seizures.[1] The concentration of GABA at the synapse is tightly regulated by its synthesis, release, reuptake, and degradation.

The enzyme GABA-transaminase (GABA-T) is a key player in the degradation of GABA. It catalyzes the conversion of GABA to succinic semialdehyde, thereby reducing the amount of available inhibitory neurotransmitter.[1] The central hypothesis behind the development of vigabatrin was that by inhibiting GABA-T, the synaptic concentration of GABA would increase, leading to enhanced inhibitory tone and a reduction in seizure susceptibility.[2]

Mechanism of Action: Irreversible Inhibition of GABA-T

Vigabatrin was designed as a "suicide" or "mechanism-based" inhibitor of GABA-T.[3] Structurally, it is an analogue of GABA.[3] The pharmacologically active S(+) enantiomer of vigabatrin acts as a substrate for GABA-T.[4] During the catalytic process, an intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[2] The consequence of this action is a sustained increase in GABA concentrations in the brain.[2][5] The duration of vigabatrin's effect is therefore not dictated by its plasma half-life, but rather by the rate of de novo synthesis of the GABA-T enzyme.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on vigabatrin.

Table 1: Effect of Vigabatrin on GABA Levels

| Study Type | Species/Population | Dosage | Change in GABA Concentration | Reference |

| Preclinical (in vivo) | Rat Brain | 150 mg/kg daily for 5 days | Significant elevation in all brain regions except amygdala and olfactory bulb | [1] |

| Clinical (in vivo) | Epileptic Patients (CSF) | Not specified | Total GABA: 283% increase; Free GABA: 197% increase | [7] |

| Clinical (in vivo) | Epileptic Patients (CSF) | Long-term therapy | 2- to 5-fold increase over baseline | [8] |

| Clinical (in vivo) | Epileptic Patient (Brain Tissue & CSF) | Long-term therapy | 3-fold increase in total and free GABA | [9] |

| Clinical (in vivo) | Epileptic Patients (Occipital Lobe) | Up to 3 g/day | 2-3 times control values | [5] |

| Clinical (in vivo) | Children with Epilepsy (Occipital Lobe) | Not specified | Significant increase (p < 0.05) | [3] |

| Clinical (in vivo) | Epileptic Patients (Occipital Lobe) | 3-4 g/day | Twofold elevation compared to non-epileptic subjects | [8] |

Table 2: Clinical Efficacy of Vigabatrin in Refractory Partial Seizures (Add-on Therapy)

| Study Design | Number of Patients | Vigabatrin Dose | Primary Outcome | Placebo Response | Reference |

| Double-blind, placebo-controlled | 90 | Not specified | 48% of patients achieved ≥50% reduction in seizure frequency | 26% of patients | [10] |

| Double-blind, placebo-controlled | 203 | 3 g/day | 43% of patients achieved ≥50% reduction in seizure frequency | 19% of patients | [11] |

| Double-blind, placebo-controlled, crossover | 19 | 3 g/day | 11 of 19 patients (58%) experienced >50% reduction in weekly seizure occurrence | Not applicable (crossover) | [12] |

| Double-blind, placebo-controlled | 45 | 1.5 g twice daily | 50% of patients on vigabatrin showed a >50% reduction in seizure frequency | 17% of patients on placebo | [13] |

| Review of controlled trials | Not specified | Not specified | 24-67% of patients achieved a ≥50% reduction in seizure frequency | Not applicable | [14] |

| Long-term study | 10 | Not specified | Mean reduction of seizure frequency was 65% ± 23% | Not applicable | [8] |

Table 3: Pharmacokinetic Properties of Vigabatrin

| Parameter | Value | Population | Reference |

| Bioavailability | 80-90% | Not specified | [15] |

| Protein Binding | 0% | Not specified | [15] |

| Metabolism | Not metabolized | Not specified | [15] |

| Elimination Half-Life | 5-8 hours | Young Adults | [15] |

| Elimination Half-Life | 12-13 hours | Elderly | [15] |

| Excretion | Primarily via kidneys (unchanged) | Not specified | [15] |

| Oral Clearance | 7 L/h | Adults | [6] |

Key Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a compound like vigabatrin on its target enzyme.

Objective: To quantify the inhibition of GABA-T activity by vigabatrin in a cell-free system.

Materials:

-

Purified GABA-T enzyme (from porcine or recombinant sources)

-

GABA solution (substrate)

-

α-ketoglutarate solution (co-substrate)

-

Vigabatrin solutions of varying concentrations

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, α-ketoglutarate, NADP+, and SSADH.

-

Inhibitor Addition: Add varying concentrations of vigabatrin to the test wells. Add a vehicle control (e.g., water or buffer) to the control wells.

-

Enzyme Addition: Add a standardized amount of purified GABA-T to all wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between vigabatrin and GABA-T.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of GABA to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the production of NADPH, which is stoichiometrically linked to the deamination of GABA by GABA-T and the subsequent oxidation of succinic semialdehyde by SSADH.

-

Data Analysis: Calculate the initial reaction velocities for each vigabatrin concentration. Plot the percentage of inhibition against the logarithm of the vigabatrin concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, time-dependent inhibition kinetics would also be analyzed.

In Vivo Measurement of Brain GABA Levels using Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the quantification of metabolites, including GABA, in the living brain.

Objective: To measure the concentration of GABA in specific brain regions of living subjects before and after vigabatrin administration.

Materials and Equipment:

-

Magnetic Resonance Imaging (MRI) scanner (typically 3 Tesla or higher for better signal-to-noise ratio)

-

Proton head coil

-

Specialized ¹H-MRS pulse sequence (e.g., MEGA-PRESS)

-

Software for spectral data processing and quantification

Protocol:

-

Subject Preparation: The subject is positioned comfortably in the MRI scanner. Anatomical MRI scans (e.g., T1-weighted) are acquired to define the volume of interest (VOI) for the MRS measurement (e.g., occipital cortex).

-

Voxel Placement: The VOI (voxel) is carefully placed in the desired brain region, avoiding areas with bone, cerebrospinal fluid, and major blood vessels to minimize signal contamination.

-

Shimming: Magnetic field homogeneity within the voxel is optimized through a process called shimming to ensure narrow spectral line widths and better spectral quality.

-

Water Suppression: The strong water signal is suppressed using specific radiofrequency pulses to allow for the detection of the much lower concentration of metabolites.

-

¹H-MRS Data Acquisition: A J-difference editing pulse sequence, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), is used for GABA detection. This technique selectively detects molecules that are J-coupled, like GABA, while suppressing overlapping signals from other metabolites. The acquisition typically involves alternating "edit-on" and "edit-off" scans.

-

Data Processing: The acquired free induction decays (FIDs) are processed, which includes frequency and phase correction, and Fourier transformation to obtain the MR spectrum. The "edit-on" and "edit-off" spectra are subtracted to reveal the edited GABA signal at approximately 3.0 ppm.

-

Quantification: The area under the GABA peak is quantified using specialized software. The GABA concentration is typically expressed relative to an internal reference standard, such as the unsuppressed water signal from the same voxel or creatine.

Assessment of Anticonvulsant Efficacy in Preclinical Animal Models

Animal models are crucial for the initial evaluation of the efficacy of potential antiepileptic drugs.

Objective: To determine the ability of vigabatrin to reduce seizure frequency, duration, or severity in established animal models of epilepsy.

Common Models:

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.

-

Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a specific brain region (e.g., amygdala), leading to the progressive development of focal and secondarily generalized seizures. It is a model of chronic epilepsy and epileptogenesis.

General Protocol (using the Kindling Model):

-

Animal Preparation: Rodents (e.g., rats) are surgically implanted with an electrode in a specific brain region, such as the amygdala.

-

Kindling Induction: After a recovery period, the animals receive brief, low-intensity electrical stimulation through the implanted electrode daily.

-

Seizure Scoring: The behavioral seizure response to each stimulation is observed and scored using a standardized scale (e.g., Racine's scale). This process is continued until the animals consistently exhibit a fully kindled seizure (e.g., stage 5 on Racine's scale).

-

Drug Administration: Once the animals are fully kindled, they are treated with vigabatrin or a vehicle control at various doses and time points before the electrical stimulation.

-

Efficacy Assessment: The effect of vigabatrin on seizure parameters is recorded. This can include:

-

A reduction in the seizure stage.

-

A decrease in the duration of the afterdischarge (the electrographic seizure activity recorded from the electrode).

-

An increase in the seizure threshold (the minimum current required to elicit a seizure).

-

-

Data Analysis: The data from the vigabatrin-treated group is compared to the vehicle-treated group to determine the anticonvulsant efficacy of the drug. Dose-response curves can be generated to determine the ED50 (the dose that produces the desired effect in 50% of the animals).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The GABA shunt pathway illustrating synthesis and degradation, and the inhibitory action of vigabatrin on GABA-T.

References

- 1. Elevation of brain GABA levels with vigabatrin (gamma-vinylGABA) differentially affects GAD65 and GAD67 expression in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA changes with vigabatrin in the developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Clinical Trial of Vigabatrin as Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What drugs are in development for Epilepsy? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Vigabatrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability profile of vigabatrin hydrochloride, an anticonvulsant medication. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical Properties of this compound

This compound is the hydrochloride salt of vigabatrin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is a white to off-white granular powder.[3] The pharmacologically active form is the S(+) enantiomer.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 4-Amino-5-hexenoic acid hydrochloride | [4] |

| Synonyms | γ-Vinyl-GABA hydrochloride, Sabril | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Melting Point | 171-176°C | [3] |

| Solubility | Freely soluble in water; slightly soluble in methanol; practically insoluble in methylene chloride.[3][5] | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |

Mechanism of Action

Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[1][6] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to suppress seizure activity.[6][7] The duration of its effect is dependent on the rate of GABA-T re-synthesis rather than the rate of drug elimination.[8]

Caption: Mechanism of action of vigabatrin.

Stability Analysis

The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. Several studies have evaluated its stability under various conditions.

Studies on extemporaneous formulations of vigabatrin have shown that its stability is temperature-dependent.

-

Refrigerated (2-8°C): Vigabatrin solutions in both amber glass and amber PET bottles are stable for up to 21 days.[9][10] The lowest pH change was observed in amber glass bottles under refrigeration.[9][10]

-

Room Temperature (15-30°C): Similar to refrigerated conditions, vigabatrin solutions are stable for up to 21 days in both amber glass and amber PET bottles.[9][10]

-

Elevated Temperature (40°C): At 40°C, the vigabatrin content in formulations decreased by more than 10% after just 7 days, indicating significant degradation.[9][10]

Vigabatrin powder for oral solution is often reconstituted in various liquids for ease of administration, especially in pediatric patients.

-

A study on the dissolution and stability of vigabatrin powder reconstituted in water, apple juice, whole milk, and infant formula found that the solutions were stable for up to 48 hours when stored at 2-8°C in a capped, glass container.[11][12][13]

-

All tested solutions met the USP acceptance criteria of 95.0% to 105.0% for product stability at 0, 24, and 48 hours.[11][12]

-

Visual inspection confirmed that the drug remained fully dissolved without visible particulates.[11][13]

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Stress testing of vigabatrin has been performed under various conditions as per ICH guidelines.[14]

-

Conditions Tested: Acid, alkali, peroxide, thermal, and photolytic stress conditions have been evaluated.[14]

-

The results from these tests show varying degrees of degradation, which helps in identifying the potential degradation pathways and developing stability-indicating analytical methods.[14]

Table 2: Summary of Vigabatrin Stability Studies

| Condition | Vehicle/Container | Duration | Stability Outcome | References |

| Refrigerated (2-8°C) | Amber Glass & PET Bottles | 21 days | Stable (within British Pharmacopoeia limits) | [9][10] |

| Room Temp (15-30°C) | Amber Glass & PET Bottles | 21 days | Stable (within British Pharmacopoeia limits) | [9][10] |

| Elevated Temp (40°C) | Amber Glass & PET Bottles | 7 days | >10% degradation | [9][10] |

| Refrigerated (2-8°C) | Water, Apple Juice, Milk, Infant Formula | 48 hours | Stable (95.0-105.0% of initial concentration) | [11][12] |

Experimental Protocols for Stability Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the stability assessment of vigabatrin.[9][14]

A validated stability-indicating HPLC method is crucial for accurately quantifying vigabatrin in the presence of its degradation products.

-

Methodology: The analysis of vigabatrin in extemporaneous formulations is often performed using methods described in the British Pharmacopoeia.[9][10] These methods are validated for specificity, linearity, precision, and accuracy.[9][10]

-

Sample Preparation:

-

Prepare a reference solution of vigabatrin at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.[9]

-

For stability samples, withdraw an aliquot (e.g., 2 mL) from the test solution and dilute it with the mobile phase to a final concentration similar to the reference solution (e.g., 1.0 mg/mL).[9]

-

-

Chromatographic Conditions (Typical):

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A suitable buffer system.

-

Detection: UV detection is commonly used.[8]

-

Flow Rate: Standard flow rates are employed.

-

-

Validation Parameters:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: Assessed over a concentration range (e.g., 5-25 µg/mL) with a correlation coefficient (r²) > 0.99.[14]

-

Accuracy: Determined by recovery studies at different concentration levels.

-

Precision: Assessed through repeatability and intermediate precision, with a relative standard deviation (%RSD) of less than 2%.[14]

-

In addition to HPLC, other methods have been developed for the analysis of vigabatrin:

-

UV Spectrophotometry: Methods such as Zero-Order and First-Order Derivative Spectrophotometry have been developed and validated for quantifying vigabatrin in bulk form.[14]

-

Gas Chromatography (GC): GC methods are also available for the qualitative and quantitative analysis of vigabatrin.[8]

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion

This compound is a water-soluble compound with well-defined chemical properties. Its stability is influenced by temperature, with significant degradation occurring at elevated temperatures. In various liquid formulations suitable for oral administration, it maintains stability for at least 48 hours under refrigerated conditions. The use of validated, stability-indicating analytical methods, primarily HPLC, is essential for ensuring the quality, safety, and efficacy of vigabatrin-containing products throughout their shelf life.

References

- 1. This compound | GABA Receptor | TargetMol [targetmol.com]

- 2. Vigabatrin (Hydrochloride) Datasheet DC Chemicals [dcchemicals.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VIGABATRIN | 60643-86-9 [chemicalbook.com]

- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. wjarr.com [wjarr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]

- 14. "Method development and validation of vigabatrin using ICH guidelines." [wisdomlib.org]

Enantiomer-Specific Activity of Vigabatrin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin, an effective anti-epileptic drug, is administered as a racemic mixture of two enantiomers, (S)-(+)-vigabatrin and (R)-(-)-vigabatrin. This technical guide delves into the stereospecific activity of vigabatrin hydrochloride, highlighting the differential pharmacological and pharmacokinetic profiles of its enantiomers. It is well-established that the therapeutic efficacy of vigabatrin is almost exclusively attributed to the (S)-(+)-enantiomer, which acts as a potent irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). This guide provides a comprehensive overview of the enantiomer-specific mechanism of action, a summary of the pharmacokinetic data, detailed experimental protocols for the determination of enantiomer-specific activity and quantification, and a visualization of the relevant signaling pathways.

Introduction

Vigabatrin (γ-vinyl-GABA) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is the irreversible inhibition of GABA-T, the enzyme responsible for the catabolism of GABA.[3][4] This inhibition leads to a sustained increase in GABA concentrations in the brain, thereby enhancing GABAergic neurotransmission and providing its anticonvulsant effects.[5][6] Although administered as a racemate, the pharmacological activity resides almost entirely in the (S)-(+)-enantiomer.[7] The (R)-(-)-enantiomer is considered pharmacologically inactive with respect to GABA-T inhibition.[8] Understanding the enantiomer-specific properties of vigabatrin is crucial for optimizing its therapeutic use and for the development of future GABAergic modulators.

Enantiomer-Specific Pharmacodynamics

The differential activity of vigabatrin enantiomers is most pronounced at the level of their interaction with GABA-T.

Inhibition of GABA-Transaminase (GABA-T)

The anticonvulsant effect of vigabatrin is directly linked to the irreversible inhibition of GABA-T by the (S)-(+)-enantiomer. While specific IC50 or Ki values for the individual enantiomers are not consistently reported in publicly available literature, qualitative studies have repeatedly demonstrated that only the (S)-(+)-form of vigabatrin significantly inhibits GABA-T.[9][10] The (R)-(-)-enantiomer is reported to have no significant inhibitory effect on the enzyme.[9][10]

Table 1: Qualitative Enantiomer-Specific Activity on GABA-T

| Enantiomer | Activity on GABA-T |

| (S)-(+)-Vigabatrin | Irreversible Inhibitor |

| (R)-(-)-Vigabatrin | Inactive |

Signaling Pathway Modulation: The mTOR Pathway

Recent studies have elucidated a novel mechanism of action for vigabatrin involving the mammalian target of rapamycin (mTOR) signaling pathway, particularly relevant in the context of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to epilepsy.[11][12] Vigabatrin has been shown to partially inhibit the mTOR pathway in astrocytes.[10][12] This inhibition is observed through the reduced phosphorylation of the ribosomal protein S6 (P-S6), a downstream effector of mTORC1.[11] It is hypothesized that this modulation of the mTOR pathway may contribute to the particular efficacy of vigabatrin in TSC-associated seizures.[10][12] The enantiomer-specific effects on the mTOR pathway have not been explicitly detailed in the reviewed literature.

Caption: Vigabatrin's inhibitory effect on the mTOR pathway.

Enantiomer-Specific Pharmacokinetics

The enantiomers of vigabatrin exhibit stereoselective pharmacokinetics, with notable differences in their plasma concentrations and clearance rates.

Table 2: Summary of Pharmacokinetic Parameters of Vigabatrin Enantiomers in Neonates (Single 125 mg Oral Dose) [3]

| Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin |

| Cmax (mg/L) | 14.0 ± 4.3 | 34.1 ± 9.5 |

| AUC (mg·h/L) | 143 ± 44 | 231 ± 88 |

| Tmax (h) | 2.1 ± 1.1 | 2.2 ± 1.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)

This protocol outlines a general method for determining GABA-T activity, which can be adapted to assess the inhibitory potential of vigabatrin enantiomers.

Principle: The assay measures the activity of GABA-T by quantifying the production of glutamate. The glutamate produced is then used in a coupled enzymatic reaction with glutamate dehydrogenase, which results in the reduction of a chromogenic substrate that can be measured spectrophotometrically.[13]

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

Glutamate dehydrogenase

-

NAD+ or NADP+

-

Chromogenic substrate (e.g., INT - iodonitrotetrazolium violet)

-

Tris-HCl buffer (pH 8.0)

-

(S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin solutions of varying concentrations

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase.

-

In a 96-well plate, add the GABA-T enzyme solution to each well.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of (S)-(+)-vigabatrin or (R)-(-)-vigabatrin for a specified time.

-

Initiate the reaction by adding the GABA solution to each well.

-

Immediately after adding GABA, add the reaction mixture containing the coupled enzyme system.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., dilute acid).

-

Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 492 nm for formazan produced from INT).[13]

-

Calculate the percentage of GABA-T inhibition for each concentration of the vigabatrin enantiomers relative to a control without any inhibitor.

Enantioselective Analysis of Vigabatrin in Plasma by Chiral HPLC

This protocol describes a method for the separation and quantification of vigabatrin enantiomers in a biological matrix.

Principle: The enantiomers of vigabatrin are separated using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and individual quantification.[14][15]

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Teicoplanin aglycone-based)[14][15]

-

(S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin analytical standards

-

Plasma samples

-

Acetonitrile for protein precipitation

-

Mobile phase (e.g., ethanol-water mixture)[14]

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a protein precipitating agent like acetonitrile.

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., Chirobiotic TAG)[14]

-

Mobile Phase: A suitable mixture of organic solvent and aqueous buffer (e.g., ethanol:water 80:20 v/v)[14]

-

Flow Rate: Optimized for the specific column (e.g., 0.4 ml/min)[14]

-

Detection: UV at 210 nm[14]

-

Injection Volume: Typically 10-20 µL

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

Prepare a calibration curve using analytical standards of known concentrations for both enantiomers.

-

Quantify the concentration of each enantiomer in the plasma sample by comparing the peak areas to the calibration curve.

-

Caption: Workflow for the enantioselective analysis of vigabatrin.

Conclusion

The therapeutic action of this compound is unequivocally linked to its (S)-(+)-enantiomer, which serves as a potent irreversible inhibitor of GABA-T. The (R)-(-)-enantiomer is pharmacologically inactive in this regard. The enantiomers also exhibit distinct pharmacokinetic profiles. Furthermore, emerging evidence suggests that vigabatrin may exert its effects through the modulation of other signaling pathways, such as the mTOR pathway. A thorough understanding of the enantiomer-specific properties of vigabatrin is paramount for its rational clinical use and for guiding the design of new, more selective antiepileptic drugs. The experimental protocols provided in this guide offer a framework for the continued investigation of the stereospecific activity of vigabatrin and other chiral compounds in drug development.

References

- 1. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mTOR Inhibition Mitigates Molecular and Biochemical Alterations of Vigabatrin-Induced Visual Field Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex | PLOS One [journals.plos.org]

- 11. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmrservice.com [bmrservice.com]

- 14. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. | Sigma-Aldrich [b2b.sigmaaldrich.com]

The Modulatory Role of Vigabatrin Hydrochloride in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The intricate interplay between the nervous and immune systems within the central nervous system (CNS) presents a complex landscape for therapeutic intervention. Vigabatrin hydrochloride, an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), is an established antiepileptic drug.[1][2][3] Its primary mechanism of action involves increasing the concentration of the inhibitory neurotransmitter GABA in the brain.[4] Emerging evidence suggests that beyond its role in neurotransmission, the GABAergic system, and by extension vigabatrin, may possess significant immunomodulatory and anti-inflammatory properties. This technical guide delves into the current understanding of the role of this compound in neuroinflammation, presenting key experimental findings, detailed methodologies, and an exploration of the underlying signaling pathways.

Introduction to Vigabatrin and Neuroinflammation

Vigabatrin is a structural analog of GABA and acts as a selective, irreversible inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA.[1][3] By inhibiting GABA-T, vigabatrin leads to a sustained increase in GABA levels in the CNS, enhancing GABAergic inhibitory neurotransmission.[4] This mechanism is the cornerstone of its anticonvulsant effects.[2]

Neuroinflammation is a complex biological response of the CNS to various insults, including infection, trauma, and neurodegenerative diseases. It is characterized by the activation of glial cells, particularly microglia and astrocytes, and the production of a host of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective and restorative process, chronic neuroinflammation is largely detrimental, contributing to neuronal damage and disease progression. The GABAergic system is increasingly recognized as a potential modulator of these neuroinflammatory processes.[5]

Quantitative Data on the Effects of Vigabatrin in Neuroinflammation

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of vigabatrin on markers of neuroinflammation.

Table 1: Effect of Vigabatrin on Glial Activation in a Tuberous Sclerosis Complex (TSC) Mouse Model

| Treatment Group | Number of GFAP-positive cells (Neocortex) | Number of GFAP-positive cells (Hippocampus - DG) | Number of GFAP-positive cells (Hippocampus - CA1) |

| Control + Vehicle | ~100 | ~120 | ~80 |

| TSC Knock-out + Vehicle | ~250 | ~280 | ~200 |

| TSC Knock-out + Vigabatrin (200 mg/kg/day) | ~180 | ~200 | ~150 |

*Data adapted from Zhang B, et al. (2013).[6] GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes, and its increased expression is a hallmark of astrogliosis, a component of neuroinflammation. DG: Dentate Gyrus.

Table 2: Effect of Vigabatrin on MAPK Signaling in LPS-Stimulated Macrophages

| Treatment | Phosphorylation of p38 MAPK (% of LPS control) | Phosphorylation of p44/42 ERKs (% of LPS control) |

| LPS + Vehicle | 100% | 100% |

| LPS + Vigabatrin | 70% | 88% |

*Data adapted from Bhandage et al.[7] This study demonstrates the direct impact of vigabatrin on a key inflammatory signaling pathway in immune cells.

Signaling Pathways Modulated by Vigabatrin in Neuroinflammation

Vigabatrin's influence on neuroinflammation appears to be mediated through the modulation of key intracellular signaling pathways, primarily the mTOR and MAPK pathways.

The mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various neurological disorders with a neuroinflammatory component, such as Tuberous Sclerosis Complex (TSC).[6] Studies have shown that vigabatrin can partially inhibit the mTOR pathway.[6][8] The proposed mechanism involves the increased levels of GABA, which may have a downstream inhibitory effect on mTOR signaling. This inhibition can lead to a reduction in glial proliferation, a key feature of neuroinflammation.[6]

The MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are critical for regulating the production of pro-inflammatory cytokines in immune cells, including microglia. Key MAPK pathways involved in neuroinflammation include p38 MAPK and ERK1/2. Research indicates that GABAergic agents, including vigabatrin, can decrease the phosphorylation and thus the activation of p38 MAPK and p44/42 ERKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[7] This suggests that by increasing GABA levels, vigabatrin can dampen the inflammatory response of immune cells in the CNS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of vigabatrin's role in neuroinflammation.

Animal Model of Tuberous Sclerosis Complex (TSC)

-

Animal Model: Tsc1GFAPCKO mice, which have a conditional knockout of the Tsc1 gene in glial fibrillary acidic protein (GFAP)-expressing cells, leading to the development of epilepsy and astrogliosis.[6]

-

Vigabatrin Administration: Vigabatrin is dissolved in saline and administered daily via intraperitoneal (i.p.) injection at a dose of 200 mg/kg, starting at 3 weeks of age.[6]

-

Assessment of Neuroinflammation:

-

Immunohistochemistry: Brain sections are stained for GFAP to quantify the number of reactive astrocytes.

-

Western Blot: Brain lysates are analyzed for the expression of phosphorylated S6 ribosomal protein (P-S6), a downstream marker of mTOR pathway activation.[6]

-

In Vitro Model of Macrophage Activation

-

Cell Line: Murine macrophage cell line (e.g., J774).

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce a pro-inflammatory response.

-

Vigabatrin Treatment: Cells are pre-treated with vigabatrin at various concentrations for a specified period (e.g., 1 hour) before LPS stimulation.

-

Assessment of MAPK Activation:

-

Western Blot: Cell lysates are probed with antibodies specific for the phosphorylated (active) forms of p38 MAPK and ERK1/2, as well as total p38 and ERK1/2 for normalization.

-

Experimental Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound, in addition to its well-established role in epilepsy management, exerts a modulatory effect on neuroinflammatory processes. Its ability to increase central GABA levels appears to translate into the inhibition of key pro-inflammatory signaling pathways, namely the mTOR and MAPK pathways. This leads to a reduction in glial activation and potentially the production of inflammatory mediators.

Future research should focus on several key areas to further elucidate the therapeutic potential of vigabatrin in neuroinflammatory disorders:

-

Comprehensive Cytokine Profiling: Detailed studies are needed to quantify the effects of vigabatrin on a wider range of pro- and anti-inflammatory cytokines in various models of neuroinflammation.

-

Microglia Polarization: Investigating the direct impact of vigabatrin on microglia polarization (M1 vs. M2 phenotype) will provide crucial insights into its mechanism of action.

-

Clinical Investigations: Well-designed clinical trials are warranted to explore the efficacy of vigabatrin in human neuroinflammatory and neurodegenerative diseases where neuroinflammation is a key pathological feature.

References

- 1. Frontiers | Modulation of TLR3/TLR4 inflammatory signaling by the GABAB receptor agonist baclofen in glia and immune cells: relevance to therapeutic effects in multiple sclerosis [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. Crosstalk Between GABAergic Neurotransmission and Inflammatory Cascades in the Post-ischemic Brain: Relevance for Stroke Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]

- 8. Quantitative MR relaxometry study of effects of vigabatrin on the brains of patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Vigabatrin Hydrochloride Binding to GABA-Aminotransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between vigabatrin hydrochloride and its molecular target, γ-aminobutyric acid aminotransferase (GABA-T). This document delves into the quantitative biophysical data, detailed experimental methodologies, and the critical signaling pathways involved, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Significance of GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The degradation of GABA is primarily catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA-aminotransferase (GABA-T). Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Vigabatrin (γ-vinyl GABA) is a mechanism-based, irreversible inhibitor of GABA-T.[1] It is used as an antiepileptic agent, particularly for refractory complex partial seizures and infantile spasms.[2] Understanding the precise molecular interactions between vigabatrin and GABA-T is paramount for the development of next-generation inhibitors with improved efficacy and safety profiles.

Quantitative Analysis of Vigabatrin-GABA-T Binding

The interaction between vigabatrin and GABA-T has been characterized through kinetic and structural studies. While vigabatrin is known as an irreversible inhibitor, the initial binding events can be described by kinetic constants.

Table 1: Kinetic Parameters of Vigabatrin Inhibition of GABA-T

| Parameter | Value | Species | Method |

| K_i | 26 ± 3 mM | Pseudomonas fluorescens | In vitro enzyme kinetics |

| IC_50 | Not applicable (time-dependent) | Human | In vitro enzyme assays |

| k_inact | Data not available | Human | In vitro enzyme kinetics |

| K_I | Data not available | Human | In vitro enzyme kinetics |

Note: Kinetic data for the human enzyme is limited in the public domain. The provided K_i value is for a bacterial homologue and may not directly translate to the human enzyme.

The crystal structure of vigabatrin-inactivated GABA-T from pig liver (PDB ID: 1OHW), which shares high sequence homology with the human enzyme, provides detailed insights into the binding mode.[1][3] Vigabatrin forms a covalent ternary adduct with the PLP cofactor and the active site lysine residue (Lys-329).[3]

Table 2: Structural Details of the Vigabatrin Binding Site in GABA-T (PDB: 1OHW)

| Interacting Residue | Distance to Vigabatrin (Å) | Type of Interaction |

| Lys-329 | Covalent Bond | Covalent linkage to PLP-vigabatrin adduct |

| Tyr-69 | 3.8 | Hydrogen Bond (potential) |

| Ser-134 | 3.5 | van der Waals |

| Gly-136 | 3.9 | van der Waals |

| Phe-189 | 3.7 | Hydrophobic |

| Trp-235 | 4.1 | Hydrophobic |

| Glu-270 | 4.5 | van der Waals |

| Arg-445 | 4.8 | Electrostatic (potential) |

Distances are approximate and based on the analysis of the PDB entry 1OHW.

Signaling Pathways and Mechanism of Action

Vigabatrin's therapeutic effect is a direct consequence of its impact on the GABAergic signaling pathway. By irreversibly inhibiting GABA-T, vigabatrin increases the concentration of GABA in the presynaptic terminal. This leads to a greater availability of GABA for release into the synaptic cleft upon neuronal firing, resulting in enhanced activation of postsynaptic GABA_A and GABA_B receptors and a subsequent reduction in neuronal excitability.

Caption: GABA signaling pathway and the inhibitory action of vigabatrin.

Experimental Protocols

Coupled Spectrophotometric Assay for GABA-T Activity

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.[4][5]

Materials:

-

Purified recombinant human GABA-T

-

Purified recombinant human or bacterial SSADH

-

GABA solution (e.g., 100 mM in water)

-

α-ketoglutarate (α-KG) solution (e.g., 50 mM in water)

-

NADP⁺ solution (e.g., 25 mM in water)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM in water)

-

Reaction buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix containing reaction buffer, α-KG (final concentration 2 mM), NADP⁺ (final concentration 2.5 mM), PLP (final concentration 100 µM), and SSADH (e.g., 0.1 U/well).

-

To initiate the reaction, add the GABA-T enzyme and GABA (final concentration 10 mM) to the master mix. For inhibitor studies, pre-incubate the enzyme with vigabatrin for a specified time before adding the substrate.

-

Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

The rate of NADP⁺ reduction is proportional to the GABA-T activity. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Resazurin-Based Assay for GABA-T Inhibition

This is a fluorescence-based assay that can be adapted for high-throughput screening of GABA-T inhibitors. The principle is similar to the spectrophotometric assay, but the final product, NADPH, is used to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

-

All materials from the spectrophotometric assay

-

Resazurin solution (e.g., 0.15 mg/mL in DPBS)

-

Diaphorase

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Perform the initial GABA-T reaction as described in the spectrophotometric assay (steps 1 and 2) in a 96-well black microplate.

-

After a defined incubation period (e.g., 60 minutes), add resazurin solution and diaphorase to each well.

-

Incubate the plate at 37°C for an additional 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using the microplate reader.

-

A decrease in fluorescence signal in the presence of an inhibitor compared to the control indicates inhibition of GABA-T.

Caption: General workflow for in vitro GABA-T inhibition assays.

Summarized Protocol for X-ray Crystallography of Vigabatrin-GABA-T Complex

This method aims to determine the three-dimensional structure of the vigabatrin-GABA-T complex at atomic resolution.

-

Protein Expression and Purification: Overexpress and purify recombinant human GABA-T to high homogeneity (e.g., >95%).

-

Complex Formation: Incubate the purified GABA-T with an excess of vigabatrin to ensure complete and irreversible inhibition.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the vigabatrin-GABA-T complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known GABA-T structure as a model. Refine the atomic coordinates of the protein and the bound inhibitor against the experimental data to obtain a final, high-resolution structural model.

Summarized Methodology for NMR Spectroscopy of Vigabatrin-GABA-T Binding

NMR spectroscopy can be used to study the binding of vigabatrin to GABA-T in solution, providing information on the binding site and conformational changes.

-

Protein Preparation: Prepare a sample of ¹⁵N-labeled GABA-T in a suitable NMR buffer.

-

Ligand Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein in the absence and presence of increasing concentrations of vigabatrin.

-

Chemical Shift Perturbation Analysis: Monitor changes in the chemical shifts of the protein's backbone amide signals upon addition of vigabatrin. Residues exhibiting significant chemical shift perturbations are likely located in or near the binding site.

-

Saturation Transfer Difference (STD) NMR: In this ligand-observed experiment, irradiate the protein and observe the transfer of saturation to the bound ligand. This can identify the binding epitope of vigabatrin.

-

WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the ligand via the protein, confirming binding.

Conclusion

The structural and functional analysis of the vigabatrin-GABA-T interaction provides a clear example of successful mechanism-based drug design. The irreversible covalent modification of the active site lysine residue by vigabatrin effectively shuts down GABA catabolism, leading to a therapeutically beneficial increase in synaptic GABA levels. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers aiming to further elucidate the intricacies of GABA-T inhibition and to develop novel therapeutics for neurological disorders. The continued application of advanced structural biology and enzymology techniques will undoubtedly pave the way for the next generation of more potent and selective GABA-T inhibitors.

Caption: Logical flow of vigabatrin's mechanism of action.

References

- 1. rcsb.org [rcsb.org]

- 2. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Expanding Therapeutic Horizon of Vigabatrin Hydrochloride: An Exploration of its Effects in Non-Epileptic CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase, is a well-established antiepileptic drug. Its mechanism of action, which leads to a significant increase in brain GABA levels, has prompted investigation into its therapeutic potential beyond epilepsy. This technical guide provides a comprehensive overview of the preclinical and clinical exploration of vigabatrin hydrochloride in several non-epileptic Central Nervous System (CNS) disorders, with a primary focus on addiction and anxiety. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this promising area.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Vigabatrin's primary pharmacological effect is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of the principal inhibitory neurotransmitter, GABA.[1] This inhibition leads to a sustained elevation of GABA concentrations in the brain.[2] The enhanced GABAergic tone is thought to counteract the hyperexcitability underlying seizures and, potentially, the neurochemical imbalances associated with other CNS disorders.

Signaling Pathway of Vigabatrin's Action

The following diagram illustrates the impact of vigabatrin on the GABAergic synapse.

Vigabatrin in the Treatment of Substance Use Disorders

The hypothesis that enhancing GABAergic neurotransmission can attenuate the rewarding effects of drugs of abuse has driven the investigation of vigabatrin in addiction. Specifically, increased GABA is thought to modulate dopamine release in the nucleus accumbens, a key component of the brain's reward circuitry.

Clinical Evidence in Cocaine Dependence

A randomized, double-blind, placebo-controlled trial investigated the efficacy of vigabatrin for cocaine dependence in Mexican parolees.

Table 1: Quantitative Outcomes of Vigabatrin in Cocaine Dependence

| Outcome Measure | Vigabatrin (n=50) | Placebo (n=53) |

| Full Abstinence (last 3 weeks) | 28.0% | 7.5% |

| Retention Rate | 62.0% | 41.5% |

Clinical Evidence in Methamphetamine Dependence

A Phase II, randomized, double-blind, placebo-controlled study (NCT00730522) was designed to evaluate vigabatrin for the treatment of methamphetamine dependence.[3] The primary objective was to determine if a larger proportion of vigabatrin-treated subjects would be methamphetamine-free during the last two weeks of the 12-week treatment phase compared to placebo.[3] While the trial was terminated, the specific quantitative outcomes regarding abstinence rates are not publicly available.

Table 2: Study Design for Vigabatrin in Methamphetamine Dependence (NCT00730522)

| Parameter | Description |

| Study Design | Phase II, randomized, double-blind, placebo-controlled, parallel design |

| Participants | ~180 subjects with DSM-IV criteria for methamphetamine dependence |

| Treatment Arms | Vigabatrin or Placebo |

| Treatment Duration | 12 weeks |

| Primary Outcome | Proportion of subjects methamphetamine-free during weeks 11 and 12 |

Experimental Protocol: Preclinical Assessment of Anti-Addiction Properties

The conditioned place preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding and aversive properties of drugs and to screen potential treatments for addiction.

Anxiolytic and Anti-Panic Effects of Vigabatrin

The role of GABA in anxiety is well-established, and drugs that enhance GABAergic function, such as benzodiazepines, are effective anxiolytics. This has provided a strong rationale for investigating vigabatrin's potential in anxiety and panic disorders.

Preclinical Evidence of Anxiolytic Activity

The anxiolytic effects of vigabatrin have been demonstrated in rodent models of anxiety, such as the elevated plus-maze (EPM) test.

Table 3: Anxiolytic Effects of Vigabatrin in the Elevated Plus-Maze Test in Rats

| Treatment Group | Dose (mg/kg, IP) | Key Finding |

| Vigabatrin | 500 | No significant anxiolytic effect |

| Vigabatrin | 1000 | Similar anxiolytic activity to diazepam |

| Diazepam | 1.5 | Significant anxiolytic effect |

Human Experimental Data on Panic Symptoms

A study in healthy volunteers investigated the effect of vigabatrin on panic symptoms induced by the pharmacological agent cholecystokinin-tetrapeptide (CCK-4).

Table 4: Study of Vigabatrin on CCK-4-Induced Panic

| Parameter | Description |

| Participants | 10 healthy volunteers |

| Study Design | Pre- and post-treatment with vigabatrin |

| Intervention | Vigabatrin 2 g/day for 7 days |

| Challenge Agent | Cholecystokinin-tetrapeptide (CCK-4) 50 µg |

| Outcome Measures | Acute Panic Inventory (API), Panic Symptom Scale (PSS) |

| Quantitative Result | Marked reduction in API and PSS scores (specific percentages not reported)[4] |

Experimental Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Screening

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Vigabatrin and Movement Disorders

The relationship between vigabatrin and movement disorders is complex, with evidence primarily pointing towards vigabatrin as a potential causative agent of movement disorders, particularly in infants treated for infantile spasms.

Vigabatrin-Associated Movement Disorders

In a retrospective review of 124 infants in the International Collaborative Infantile Spasms Study (ICISS), ten infants developed a movement disorder, with eight of these cases emerging during vigabatrin therapy.[5] In two of these eight cases, the movement disorder resolved after reducing the vigabatrin dose, and in one case, there was improvement upon withdrawal of the drug.[5] However, in three cases, the movement disorder persisted despite discontinuing vigabatrin.[5] This suggests a possible, though not universally causal, link between vigabatrin and the development of movement disorders in this vulnerable population.

Exploration in Tardive Dyskinesia

There is limited and inconclusive evidence regarding the use of vigabatrin as a treatment for pre-existing movement disorders. A review mentioned that in a small number of patients with tardive dyskinesia, vigabatrin produced mild to moderate improvement in hyperkinetic symptoms, but in some cases, it worsened Parkinsonism or schizophrenic symptoms. Detailed quantitative data from robust, controlled trials are lacking in this area.

Conclusion and Future Directions

The existing body of research provides a compelling rationale for the continued exploration of this compound in non-epileptic CNS disorders. The positive findings in preclinical and early clinical studies for addiction and anxiety highlight the therapeutic potential of modulating the GABAergic system. However, to advance this research, several key areas need to be addressed:

-

Quantitative Clinical Data: There is a need for more comprehensive, publicly available quantitative data from clinical trials, particularly for methamphetamine dependence and panic disorder, to allow for robust meta-analyses and a clearer understanding of vigabatrin's efficacy.

-

Dose-Response Relationships: Further studies are required to establish clear dose-response relationships for vigabatrin in these non-epileptic indications to optimize therapeutic benefit while minimizing potential adverse effects.

-

Long-Term Safety: The long-term safety profile of vigabatrin in non-epileptic populations needs to be thoroughly evaluated, with particular attention to the known risk of visual field defects.

-

Mechanistic Insights: While the primary mechanism of GABA-T inhibition is well-understood, further research into the downstream effects on other neurotransmitter systems, such as dopamine, will provide a more complete picture of its therapeutic actions in addiction and other disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy Study of Vigabatrin to Treat Methamphetamine Dependence | MedPath [trial.medpath.com]

- 4. Vigabatrin decreases cholecystokinin-tetrapeptide (CCK-4) induced panic in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Vigabatrin Hydrochloride: A Technical Guide to its Historical Development and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin hydrochloride, a cornerstone in the management of refractory complex partial seizures and infantile spasms, represents a triumph of rational drug design. Its journey from conceptualization to clinical application is a testament to the evolving understanding of neurotransmitter systems in epilepsy. This in-depth technical guide chronicles the historical development and evolution of vigabatrin research, providing a comprehensive resource for professionals in the field. We will delve into its mechanism of action, pivotal preclinical and clinical studies, and the ongoing research that continues to refine its therapeutic profile.

The Genesis of a Targeted Therapy: The GABA Hypothesis

The story of vigabatrin is intrinsically linked to the growing understanding of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3][4][5] The "GABA hypothesis" of epilepsy, which emerged in the mid-20th century, posited that a deficit in GABAergic inhibition could lead to the hyperexcitability characteristic of seizures. This hypothesis spurred the search for therapeutic agents that could enhance GABAergic transmission.

Vigabatrin was rationally designed with a specific goal: to increase brain GABA concentrations.[1][4] Unlike earlier drugs that acted non-specifically on the CNS, vigabatrin was developed to be a selective, mechanism-based inhibitor of GABA-transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[2][6][7] By irreversibly inhibiting GABA-T, vigabatrin was intended to produce a sustained elevation of GABA levels, thereby amplifying the brain's natural inhibitory brake on neuronal firing.[1][2][8]

Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

Vigabatrin acts as a "suicide inhibitor" of GABA-T. Structurally, it is an analogue of GABA.[4][8] The S(+) enantiomer is the pharmacologically active form.[8] It binds to the active site of GABA-T and is processed by the enzyme. This enzymatic reaction, however, leads to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, rendering it inactive.[9] The restoration of GABA-T activity is dependent on the synthesis of new enzyme, a process that can take several days.[2] This explains vigabatrin's long duration of action despite its relatively short plasma half-life of 5-7 hours.[1]

The inhibition of GABA-T leads to a significant and widespread increase in GABA concentrations in the brain.[1][2] This enhanced GABAergic tone is the primary mechanism underlying vigabatrin's anticonvulsant effects. The increased GABA acts on both synaptic and extrasynaptic GABA receptors to dampen the excitatory processes that can trigger seizures.[1][9]

Preclinical Research and Development

The development of vigabatrin was underpinned by extensive preclinical research in animal models and in vitro systems. These early studies were crucial for characterizing its mechanism of action, anticonvulsant efficacy, and safety profile.

Key Preclinical Findings

| Study Type | Model | Key Findings | Reference(s) |

| Enzyme Inhibition | In vitro (cultured neurons and astrocytes) | Preferential inhibition of neuronal GABA-T by the (S)-enantiomer. | [10] |

| GABA Level Measurement | Mice | Dose-dependent and sustained increase in brain GABA levels after a single dose. | [3] |

| Anticonvulsant Activity | Rodent models of epilepsy | Broad-spectrum anticonvulsant activity against various seizure types. | [4] |

| Toxicology | Rodents and dogs | Intramyelinic edema observed at high doses, a finding later determined to be species-specific and not present in humans. | [4][11] |

| Retinal Toxicity | Rats | Accumulation of vigabatrin in the retina and functional changes in the electroretinogram (ERG) with chronic exposure. | [3][11] |

Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay

A foundational experiment in vigabatrin's development was the in vitro assay to determine its inhibitory effect on GABA-T.

Objective: To quantify the inhibitory potency of vigabatrin on GABA-T activity in cultured neuronal and glial cells.

Methodology:

-

Cell Culture: Primary cultures of neurons and astrocytes were prepared from rodent cerebral cortices.

-

Cell Lysis: Cultured cells were harvested and lysed to release intracellular contents, including GABA-T.

-

Incubation: Cell lysates were incubated with varying concentrations of vigabatrin (and its individual enantiomers) for a defined period.

-

GABA-T Activity Assay: The activity of GABA-T was measured spectrophotometrically by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This is often coupled to a reaction that produces a detectable colored or fluorescent product.

-

Data Analysis: The concentration of vigabatrin required to inhibit 50% of GABA-T activity (IC50) was calculated to determine its potency.

Clinical Development and Evolution

The clinical development of vigabatrin was a long and complex process, marked by both significant therapeutic breakthroughs and the emergence of a serious adverse effect.

Refractory Complex Partial Seizures in Adults

Vigabatrin was first approved in the United Kingdom in 1989 as an adjunctive therapy for adult patients with refractory complex partial seizures.[12][13][14] Numerous clinical trials have demonstrated its efficacy in this patient population.

| Trial ID / Reference | Design | No. of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results |

| French et al. (Protocol 024) [2] | Double-blind, placebo-controlled | 182 | Vigabatrin 3 g/day vs. Placebo | Change in median monthly seizure frequency | Vigabatrin: -3.0 seizures/month; Placebo: -0.8 seizures/month (p < 0.001) |

| US Dose-Response Study [15] | Double-blind, placebo-controlled, dose-ranging | 174 | Vigabatrin 1, 3, 6 g/day vs. Placebo | Responder rate (≥50% seizure reduction) | Placebo: 7%; VGB 1g: 24%; VGB 3g: 51%; VGB 6g: 54% |

| Canadian Multicenter Study [16] | Double-blind, placebo-controlled | 111 | Vigabatrin up to 4 g/day vs. Placebo | Responder rate (≥50% seizure reduction) | Vigabatrin: 48%; Placebo: 26% |

Infantile Spasms

A significant milestone in vigabatrin's history was the discovery of its remarkable efficacy in treating infantile spasms, a severe and often catastrophic form of epilepsy in infants.[9] It is now considered a first-line treatment for this condition, particularly in patients with tuberous sclerosis complex.[9]

| Trial ID / Reference | Design | No. of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results |

| US Infantile Spasms Study Group [14][17] | Randomized, single-masked, high- vs. low-dose | 142 | High-dose (100-148 mg/kg/day) vs. Low-dose (18-36 mg/kg/day) | Spasm freedom for 7 consecutive days within the first 14 days | High-dose: 24/67 responders; Low-dose: 8/75 responders (p < 0.001) |

| European Retrospective Survey [3][11] | Retrospective | 192 | Vigabatrin as initial monotherapy | Initial suppression of spasms | 68% of infants achieved initial spasm suppression. |

| Appleton et al. [3] | Randomized, placebo-controlled | 40 | Vigabatrin vs. Placebo | Overall reduction in spasms | Vigabatrin: 68.9% reduction; Placebo: 17% reduction (statistically significant) |

Experimental Protocol: Phase III Clinical Trial for Refractory Complex Partial Seizures (Illustrative)

Objective: To evaluate the efficacy and safety of vigabatrin as adjunctive therapy in adults with refractory complex partial seizures.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients (e.g., 18-65 years) with a diagnosis of epilepsy and refractory complex partial seizures (with or without secondary generalization) despite treatment with 1-3 concomitant antiepileptic drugs. A baseline seizure frequency of at least 4 seizures per month is typically required.

-

Treatment Phases:

-

Baseline Phase (e.g., 8 weeks): Patients' seizure frequency is documented to establish a baseline.

-

Titration Phase (e.g., 4-6 weeks): Patients are randomized to receive either vigabatrin or placebo. The dose of vigabatrin is gradually increased to a target maintenance dose (e.g., 3 g/day ).

-

Maintenance Phase (e.g., 12 weeks): Patients continue on their assigned treatment at the target dose.

-

-

Primary Efficacy Endpoint: The percent reduction in median monthly seizure frequency from baseline to the maintenance phase.

-

Secondary Efficacy Endpoints:

-

Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).

-

Proportion of seizure-free patients.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and, critically, regular ophthalmologic examinations including visual field testing (perimetry).

-

Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA for continuous endpoints, logistic regression for categorical endpoints) are used to compare the treatment groups.

The Challenge of Visual Field Defects

A significant turning point in the history of vigabatrin research was the discovery of its association with peripheral visual field defects in the late 1990s.[18] This serious and often irreversible adverse effect led to a re-evaluation of its risk-benefit profile and delayed its approval in the United States until 2009.[12][14][19] The mechanism of this retinal toxicity is not fully understood but is thought to be related to the increased GABA levels in the retina.[3]

Protocol for Visual Field Monitoring

Due to the risk of visual field loss, stringent monitoring protocols are now a standard part of vigabatrin therapy.

Recommendations:

-

Baseline Examination: A comprehensive ophthalmologic examination, including perimetry, should be performed before initiating vigabatrin therapy.

-

Regular Follow-up: Follow-up examinations, including perimetry, should be conducted at regular intervals (e.g., every 3-6 months) during treatment.

-

Perimetry Technique: Standardized automated perimetry is the preferred method for detecting and monitoring visual field changes.

-

Patient Education: Patients and caregivers must be educated about the risk of visual field defects and the importance of regular monitoring.

The Interplay with Other Signaling Pathways

While the primary mechanism of vigabatrin is through the enhancement of GABAergic signaling, research suggests potential interactions with other neurotransmitter systems.

Glutamate Signaling

Some studies indicate that vigabatrin may also influence the glutamate system, the primary excitatory neurotransmitter system in the brain. By increasing GABA levels, vigabatrin may indirectly modulate glutamate release. Furthermore, there is evidence that vigabatrin can affect the activity of glutamate dehydrogenase, an enzyme involved in glutamate metabolism.[8] This suggests a more complex mechanism of action than initially thought, involving a rebalancing of both inhibitory and excitatory neurotransmission.

Conclusion and Future Directions

The historical development of this compound is a compelling narrative of targeted drug discovery. From its rational design to its established clinical efficacy, vigabatrin has significantly impacted the treatment of epilepsy. The journey has also highlighted the critical importance of long-term safety monitoring and the complexities of neurotransmitter interactions in the brain.

Future research will likely focus on several key areas:

-

Elucidating the precise mechanisms of vigabatrin-induced retinal toxicity to develop strategies for prevention or mitigation.

-

Investigating the role of vigabatrin in other neurological and psychiatric disorders where GABAergic dysfunction is implicated.[20]

-

Exploring novel drug delivery systems to optimize its therapeutic index.

-

Identifying biomarkers to predict both treatment response and the risk of adverse effects.

The continued study of vigabatrin will undoubtedly provide further insights into the fundamental mechanisms of epilepsy and pave the way for the development of even more effective and safer antiepileptic drugs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A double-blind, placebo-controlled study of vigabatrin three g/day in patients with uncontrolled complex partial seizures. Vigabatrin Protocol 024 Investigative Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. Visual field defects with vigabatrin: epidemiology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]

- 7. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of vigabatrin on glutamate dehydrogenase in the hippocampus of seizure prone gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 10. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-Response Study of Vigabatrin as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment of refractory complex partial seizures: role of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. curriculum.rcophth.ac.uk [curriculum.rcophth.ac.uk]

- 19. researchgate.net [researchgate.net]